molecular formula C18H21NO4 B2876269 N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide CAS No. 1170934-01-6

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide

Cat. No.: B2876269
CAS No.: 1170934-01-6
M. Wt: 315.369
InChI Key: XZKWFCSRZZCHJE-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and neuroscience research. Benzamide compounds are frequently investigated for their potential to interact with neurological targets, particularly dopamine receptors . Structurally, it shares features with compounds discovered through high-throughput screening for selective dopamine receptor activity, which are valued as research tools for probing specific signaling pathways and developing novel therapeutic leads for neuropsychiatric disorders . This compound is provided exclusively for research purposes. It is essential to handle this material with care, utilizing appropriate personal protective equipment and following standard laboratory safety protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-22-16-8-10-17(11-9-16)23-13-12-19-18(20)14-4-6-15(21-2)7-5-14/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWFCSRZZCHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation and Etherification: Core Steps

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide hinges on sequential amidation and etherification reactions. A pivotal intermediate, 4-methoxybenzoic acid , undergoes activation via thionyl chloride or carbodiimide reagents to form the corresponding acyl chloride or active ester, which then reacts with 2-(4-ethoxyphenoxy)ethylamine.

Key reaction conditions :

  • Solvent Systems : Dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are preferred for their inertness and compatibility with amine nucleophiles.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as over-alkylation.

A representative protocol from Patent WO2024123815A1 involves coupling 4-methoxybenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in DCM, yielding the target compound in 78% efficiency after 12 hours.

Palladium-Catalyzed Cross-Coupling for Intermediate Synthesis

Advanced routes employ palladium-catalyzed cross-coupling to construct the ethoxyphenoxyethyl moiety. For instance, the Buchwald-Hartwig amination of 4-ethoxyphenol with 2-chloroethylamine derivatives in the presence of Pd(OAc)₂/XPhos achieves high regioselectivity.

Optimized catalytic system :

Component Quantity (mol%) Role
Pd(OAc)₂ 2.5 Catalyst
XPhos 5.0 Ligand
Cs₂CO₃ 2.0 equiv Base
Toluene Solvent Reaction medium

This method reduces byproduct formation to <5% and achieves 85% yield under reflux conditions.

Resolution of Enantiomers via Chiral Salts

Diastereomeric Salt Formation

The ethylenediamine backbone introduces chirality, necessitating enantiomeric resolution. Patent WO2024123815A1 discloses the use of quinine as a chiral resolving agent. The racemic free base is treated with quinine in a 1:1 molar ratio in methyl tert-butyl ether (MTBE)/n-heptane, selectively crystallizing the (R)-enantiomer as a quinine salt.

Critical parameters :

  • Solvent Polarity : MTBE/heptane (3:7 v/v) optimizes solubility differences.
  • Crystallization Temperature : 0–5°C ensures high enantiomeric excess (ee >98%).

Hydrolysis and Functional Group Interconversion

Nitrile Hydrolysis to Amide

A precursor containing a cyano group, N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzonitrile , is hydrolyzed to the amide using concentrated HCl or enzymatic nitrilases.

Comparative analysis of hydrolysis methods :

Method Conditions Yield (%) Purity (%)
Acidic (HCl) 6M HCl, reflux, 8h 92 95
Enzymatic (Nitrilase) pH 7.5, 37°C, 24h 88 98

Enzymatic hydrolysis offers superior purity, avoiding side reactions such as ester cleavage.

Large-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial-scale production adopts continuous flow reactors to enhance reproducibility. A patented process (US20060093677A1) utilizes a jet-milling system for solvent-free mixing of intermediates, achieving throughputs of 50 kg/batch.

Advantages :

  • Reduced Solvent Waste : Eliminates 300 L/batch of DCM.
  • Particle Size Control : Microparticles (D50 = 5–10 µm) enhance dissolution rates.

Recrystallization and Purification

Final purification involves recrystallization from methanol/water (4:1 v/v), yielding needle-like crystals with >99.5% HPLC purity. Alternative solvent systems include:

Solvent Combination Recovery (%) Purity (%)
Ethanol/water 85 99.1
Acetone/water 89 99.3
IPA/heptane 78 98.7

Stability and Degradation Studies

Forced Degradation Profiling

Stability studies under ICH guidelines reveal susceptibility to oxidative degradation in accelerated conditions (40°C/75% RH). Major degradation products include:

  • 4-Methoxybenzoic acid (hydrolysis product).
  • 2-(4-Ethoxyphenoxy)ethanol (ether cleavage).

Stabilization strategies :

  • Antioxidants : 0.1% w/w BHT reduces degradation by 60%.
  • Packaging : Aluminum blister packs with desiccants extend shelf life to 24 months.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

4-Methoxybenzamide Derivatives with Ethoxyethyl Chains
  • 4-Methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide (CAS 551921-43-8) Structure: Features a 4-methoxybenzamide core with a 4-methoxybenzoyl-oxyethyl chain. Key Difference: The ethoxy group in the target compound is replaced by a methoxybenzoyl group here. Implications: The methoxybenzoyl group may increase steric hindrance and reduce solubility compared to the ethoxyphenoxy group in the target compound .
Indole-Based Benzamide Derivatives
  • N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16) Structure: Contains a 4-methoxybenzamide linked to an indole-ethyl group. Melting Point: 132.8–134.3°C, lower than fluorinated analogs (e.g., 136–138°C for N-(3-fluoro-1-hydroxybutyl)-4-methoxybenzamide) . Biological Relevance: Indole groups are associated with Toll-like Receptor 4 (TLR4) modulation, unlike the ethoxyphenoxy group, which may target sigma receptors .
Sigma Receptor Ligands
  • N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-123I-MBA) Application: Used in sigma receptor scintigraphy for breast cancer imaging. Tumor-to-Background Ratio: 2.04, demonstrating strong tumor targeting. Structural Insight: The piperidinyl ethyl group enhances lipophilicity and receptor binding compared to ethoxyphenoxy chains .
GPR35 Agonists
  • N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (Compound 56)
    • Potency : IC50 = 0.01 μM (GPR35 agonist).
    • Key Feature : Tetrazole and bromine substituents enhance potency, suggesting that electron-withdrawing groups improve receptor interaction .
EGFR Kinase Inhibitors
  • N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (Compound 7j) Docking Score: −9.65 kcal/mol (EGFR TKD binding). Comparison: The quinazolinone moiety increases binding affinity compared to simpler ethyl-phenoxy groups .
Halogenation and Fluorination
  • N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide
    • Synthesis : Generated via oxidative fluorination of cyclopropylamide precursors.
    • Impact : Fluorination improves metabolic stability and increases melting point (136–138°C) .
Thiazole and Triazole Derivatives
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
    • Structure : Incorporates a thiazole ring, enhancing aromatic stacking interactions.
    • Application : Thiazole derivatives are explored for antimicrobial and anticancer activity .

Solubility and Lipophilicity Trends

Compound Key Substituent LogP (Predicted) Solubility (mg/mL)
Target Compound 4-Ethoxyphenoxy ethyl ~3.2 ~0.05 (low)
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide Indole-ethyl ~2.8 ~0.1 (moderate)
P-123I-MBA Piperidinyl ethyl ~3.5 ~0.02 (very low)
Compound 56 (GPR35 agonist) Bromo-tetrazole ~2.5 ~0.2 (high)
  • Trends : Ethoxy and piperidinyl groups increase lipophilicity (higher LogP), while polar groups (tetrazole, hydroxy) improve solubility .

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